An In-depth Technical Guide to 2,5-Dimethoxy-d6-4-methyl-benzaldehyde: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to 2,5-Dimethoxy-d6-4-methyl-benzaldehyde: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Deuteration in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, has emerged as a powerful tool for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] The replacement of hydrogen with deuterium can significantly alter a drug's metabolic fate, primarily through the kinetic isotope effect (KIE).[3][4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-mediated metabolic processes.[5] This can result in a longer drug half-life, reduced formation of toxic metabolites, and improved overall therapeutic efficacy.[6] This guide provides a comprehensive technical overview of 2,5-Dimethoxy-d6-4-methyl-benzaldehyde, a deuterated aromatic aldehyde with potential applications as a building block in the synthesis of novel, metabolically stabilized pharmaceutical compounds.
Chemical Structure and Properties
2,5-Dimethoxy-d6-4-methyl-benzaldehyde is the deuterated analog of 2,5-dimethoxy-4-methylbenzaldehyde, with the six hydrogen atoms of the two methoxy groups replaced by deuterium.
Chemical Structure:
Figure 1: Chemical structure of 2,5-Dimethoxy-d6-4-methyl-benzaldehyde.
Physicochemical Properties:
| Property | Value (Non-deuterated) | Value (Deuterated, Predicted) | Reference |
| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₆D₆O₃ | [7] |
| Molecular Weight | 180.20 g/mol | 186.24 g/mol | [8] |
| CAS Number | 4925-88-6 | 58262-07-0 | [8] |
| Appearance | White to yellow crystalline solid | Similar to non-deuterated form | |
| Melting Point | 83-86 °C | Expected to be similar to non-deuterated form | [9] |
| Boiling Point | 307.5 °C at 760 mmHg | Expected to be similar to non-deuterated form | [10] |
| Solubility | Soluble in dichloromethane, dimethyl sulfoxide, and methanol. Slightly soluble in water. | Expected to have similar solubility profile | [9] |
| InChI | InChI=1S/C10H12O3/c1-7-4-10(13-3)8(6-11)5-9(7)12-2/h4-6H,1-3H3 | InChI=1S/C10H12O3/c1-7-4-10(13-3)8(6-11)5-9(7)12-2/h4-6H,1-3H3/i2D3,3D3 | [11] |
| InChIKey | LRSRTWLEJBIAIT-UHFFFAOYSA-N | LRSRTWLEJBIAIT-FVTKNJSFSA-N |
Proposed Synthesis Pathway
A specific, validated synthesis protocol for 2,5-Dimethoxy-d6-4-methyl-benzaldehyde is not publicly available. However, a plausible synthetic route can be devised based on established methods for the synthesis of the non-deuterated analog and general techniques for isotopic labeling. The proposed pathway involves the deuteromethylation of a suitable precursor followed by formylation.
Proposed Two-Step Synthesis:
Figure 2: Proposed synthesis pathways for 2,5-Dimethoxy-d6-4-methyl-benzaldehyde.
Step 1: Synthesis of the Deuterated Precursor, 1,4-Bis(trideuteriomethoxy)-2-methylbenzene
The synthesis would begin with a commercially available starting material, such as 2,5-dihydroxy-4-methylbenzaldehyde or a related precursor. The key step is the O-methylation using a deuterated methylating agent.
-
Reaction: Williamson ether synthesis.
-
Substrate: 2,5-dihydroxy-4-methylbenzaldehyde.
-
Reagent: Deuterated methyl iodide (CD₃I) is an excellent substrate for Sₙ2 reactions and is a common reagent for methylation.[4]
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) is typically used to deprotonate the phenolic hydroxyl groups.
-
Solvent: A polar aprotic solvent like acetone is suitable for this reaction.
-
Conditions: The reaction is typically carried out under reflux to ensure completion.
Step 2: Formylation of 1,4-Bis(trideuteriomethoxy)-2-methylbenzene
Once the deuterated precursor is obtained, the aldehyde group can be introduced onto the aromatic ring using standard formylation methods.
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Vilsmeier-Haack Reaction: This is a widely used method for the formylation of electron-rich aromatic rings. The reagents are typically phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
-
Gattermann Reaction: This reaction uses hydrogen cyanide (HCN) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce the formyl group.
Experimental Protocol (Hypothetical):
-
Deuteromethylation: To a solution of 2,5-dihydroxy-4-methylbenzaldehyde (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2.5 equivalents). Stir the mixture at room temperature for 30 minutes. Add deuterated methyl iodide (CD₃I, 2.2 equivalents) dropwise. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield 1,4-bis(trideuteriomethoxy)-2-methylbenzene.
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Formylation (Vilsmeier-Haack): In a separate flask, cool N,N-dimethylformamide (DMF) in an ice bath and slowly add phosphorus oxychloride (POCl₃) with stirring. To this Vilsmeier reagent, add a solution of 1,4-bis(trideuteriomethoxy)-2-methylbenzene (1 equivalent) in DMF. Allow the reaction to stir at room temperature and then heat gently to complete the reaction. Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution). Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
The identity and purity of 2,5-Dimethoxy-d6-4-methyl-benzaldehyde would be confirmed by a combination of spectroscopic techniques. While experimental data for the deuterated compound is not available, the expected spectra can be predicted based on the known spectra of the non-deuterated analog and the principles of isotopic labeling.
¹H NMR Spectroscopy:
The ¹H NMR spectrum is expected to be simplified compared to the non-deuterated analog. The characteristic signals for the methoxy protons (around 3.8 ppm) will be absent. The remaining signals will be from the aromatic protons and the methyl and aldehyde protons.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will be similar to the non-deuterated compound. The signals for the deuterated methoxy carbons will appear as multiplets due to coupling with deuterium (C-D coupling), and their intensity will be significantly lower.
Mass Spectrometry:
The mass spectrum will show a molecular ion peak (M⁺) at m/z 186, which is 6 mass units higher than the non-deuterated analog (m/z 180), confirming the incorporation of six deuterium atoms. The fragmentation pattern is expected to be similar to the non-deuterated compound, with characteristic losses of the deuterated methyl and methoxy groups.
Applications in Drug Development and Research
The primary application of 2,5-Dimethoxy-d6-4-methyl-benzaldehyde is as a synthon for the introduction of a deuterated 2,5-dimethoxy-4-methylphenyl moiety into drug candidates. This can be particularly valuable for compounds where metabolism occurs at the methoxy groups.
Potential Advantages in Drug Design:
-
Metabolic Stability: By replacing the methoxy hydrogens with deuterium, the rate of O-demethylation, a common metabolic pathway catalyzed by cytochrome P450 enzymes, can be significantly reduced.[3] This can lead to a longer half-life and improved bioavailability of the parent drug.
-
Reduced Metabolite-Mediated Toxicity: If the O-demethylated metabolites are associated with adverse effects, deuteration at this position can mitigate toxicity by reducing their formation.
-
Improved Pharmacokinetic Profile: A more stable metabolic profile can lead to less inter-individual variability in drug exposure and a more predictable therapeutic response.
The non-deuterated analog, 2,5-dimethoxy-4-methylbenzaldehyde, is used in the preparation of phenylamine derivatives with potential psychotomimetic properties.[12][13] The deuterated version could be used to synthesize deuterated analogs of these compounds for metabolic and pharmacokinetic studies.
Safety and Handling
Specific safety data for 2,5-Dimethoxy-d6-4-methyl-benzaldehyde is not available. However, based on the safety data for the non-deuterated analog, the following precautions should be taken:
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Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.
Conclusion
2,5-Dimethoxy-d6-4-methyl-benzaldehyde represents a valuable building block for medicinal chemists seeking to leverage the benefits of deuteration in drug design. Its synthesis, while not explicitly detailed in the literature, can be achieved through established chemical transformations. The incorporation of this deuterated moiety has the potential to significantly improve the metabolic stability and pharmacokinetic properties of drug candidates, ultimately leading to safer and more effective therapeutics. Further research into the specific applications and biological evaluation of compounds derived from this deuterated aldehyde is warranted.
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